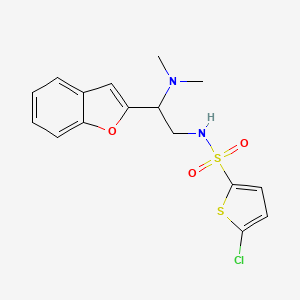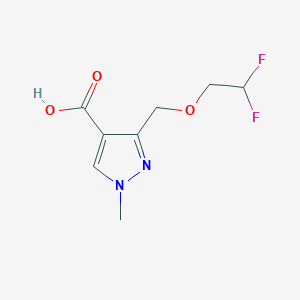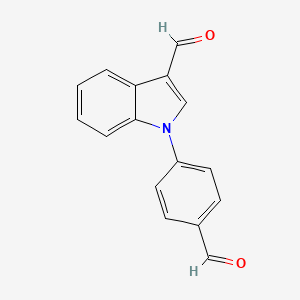
1-(4-formylphenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-formylphenyl)-1H-indole-3-carbaldehyde, also known as FICA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. FICA belongs to the class of indole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole derivatives, like 1-(4-formylphenyl)-1H-indole-3-carbaldehyde, are essential in organic chemistry due to their complex structure and biological relevance. A review on indole synthesis methodologies categorizes various strategies for constructing indole and its derivatives. This classification is crucial for identifying synthetic pathways that might involve or be applicable to compounds like this compound. The synthesis approaches include reactions such as the Fischer indole synthesis and the Bartoli indole synthesis, which are foundational in creating a wide range of biologically active indole derivatives (Taber & Tirunahari, 2011).
Biological Activities of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, making them significant in the development of pharmaceuticals. Research on indole-3-carbinol (I3C) and its derivatives highlights the chemoprotective properties against cancers. Although this compound is not directly mentioned, the investigation into I3C's role in cancer chemoprotection suggests the potential for related indole derivatives to possess similar or related biological activities (Bradlow, 2008).
Pharmacokinetics and Hepatic Protection
Another study focuses on the pharmacokinetics and protective roles of indole derivatives like I3C in chronic liver diseases. This research underscores the versatility of indoles in medical applications, including their anti-fibrosis, anti-tumor, and immunomodulatory effects, which might be relevant when considering the therapeutic potential of this compound (Wang et al., 2016).
Indole Derivatives in Drug Discovery
A comprehensive knowledge review of indole derivatives elaborates on their synthesis and biological significance. This review emphasizes the versatility of indole as a core structure in pharmacology, noting its presence in many drugs and its wide range of pharmacological activities. This insight into indole's importance in drug discovery suggests that derivatives like this compound may also hold promise in this field, especially considering their structural and functional diversity (Padmavathi et al., 2021).
Propiedades
IUPAC Name |
1-(4-formylphenyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-12-5-7-14(8-6-12)17-9-13(11-19)15-3-1-2-4-16(15)17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUODRSAVHPDUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332209 |
Source


|
| Record name | 1-(4-formylphenyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692287-40-4 |
Source


|
| Record name | 1-(4-formylphenyl)indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2610145.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2610146.png)
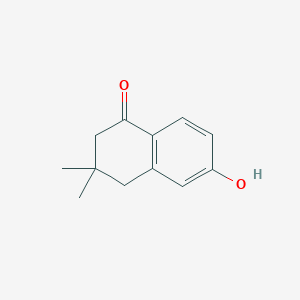
![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)
![7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2610150.png)
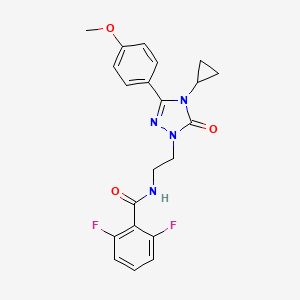
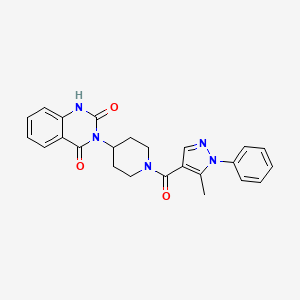
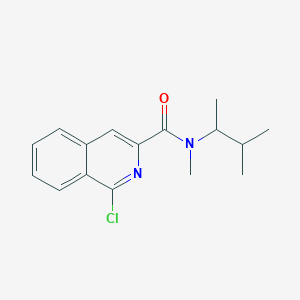


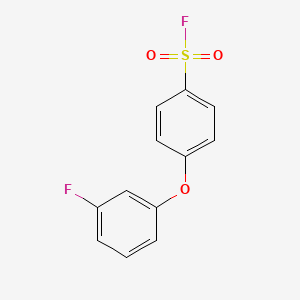
![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)
